L-Rhamnonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11O6- |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3-,4+,5+/m0/s1 |
InChI Key |
NBFWIISVIFCMDK-QMKXCQHVSA-M |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
L Rhamnose Catabolic Pathways Involving L Rhamnonate
Non-Phosphorylated L-Rhamnose Catabolic Pathway
This pathway converts L-rhamnose into central metabolic intermediates like pyruvate (B1213749) and L-lactaldehyde without the involvement of phosphorylated sugars. frontiersin.orgcdnsciencepub.com It is a four-step enzymatic cascade found in organisms such as the fungus Aspergillus niger and the bacterium Azotobacter vinelandii. frontiersin.orgmdpi.comresearchgate.net
The first step in this pathway is the oxidation of L-rhamnose. mdpi.comnih.gov This reaction is catalyzed by L-rhamnose-1-dehydrogenase (also known as L-rhamnose dehydrogenase or LRA1). researchgate.netoup.com The enzyme utilizes NAD(P)+ as a cofactor to convert L-rhamnose into L-rhamnono-γ-lactone. nih.govnih.gov In the fungus Pullularia pullulans, this enzyme is NAD-dependent and converts L-rhamnofuranose specifically. nih.gov Studies on the L-rhamnose dehydrogenase (LraA) from Aspergillus niger have shown it to be highly specific for L-rhamnose, unlike many other fungal sugar dehydrogenases which tend to have broader substrate specificity. mdpi.comnih.gov
The L-rhamnono-γ-lactone produced in the first step is then hydrolyzed to form L-rhamnonate. cdnsciencepub.comqmul.ac.uk This reaction is carried out by the enzyme L-rhamnono-1,4-lactonase (EC 3.1.1.65), also referred to as L-rhamnono-γ-lactonase or LRA2. researchgate.netqmul.ac.ukwikipedia.org The enzyme catalyzes the addition of a water molecule to the lactone ring, opening it to form the linear sugar acid, this compound. qmul.ac.ukgenome.jp This lactonase has demonstrated high specificity for its substrate, L-rhamnono-γ-lactone, when tested against other sugar acids. mdpi.com
This compound is then subjected to a dehydration reaction, catalyzed by This compound dehydratase (EC 4.2.1.-), also known as LRA3. ontosight.aiwikipedia.org This enzyme removes a molecule of water from this compound to produce 2-keto-3-deoxy-L-rhamnonate (L-KDR), also called 2-dehydro-3-deoxy-L-rhamnonate. cdnsciencepub.comnih.govontosight.ai this compound dehydratase belongs to the hydro-lyase family and is a key step in the pathway, preparing the substrate for subsequent cleavage. ontosight.aiwikipedia.org In Escherichia coli, this enzyme is part of the enolase superfamily and requires Mg2+ for its activity. acs.orgnih.gov
The final step in this primary non-phosphorylated pathway is the cleavage of L-KDR. cdnsciencepub.comontosight.ai This reaction is catalyzed by 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (EC 4.1.2.53), or L-KDR aldolase (LRA4). uniprot.orggenome.jp The enzyme performs a retro-aldol cleavage, splitting L-KDR into two smaller molecules: pyruvate and L-lactaldehyde. ontosight.aiuniprot.orgebi.ac.uk These products can then enter central metabolic pathways. nih.gov This enzyme, found in organisms like E. coli, is also known by synonyms such as KDR aldolase and yfaU. uniprot.orgebi.ac.uk
Some bacteria, such as certain species of Sphingomonas, possess an alternative route for L-KDR metabolism. oup.commdpi.com This "diketo-hydrolase route" involves two additional enzymes. First, L-KDR is oxidized by L-KDR 4-dehydrogenase (LRA5) to form L-2,4-diketo-3-deoxyrhamnonate (L-DKDR). oup.commdpi.com Subsequently, L-2,4-diketo-3-deoxyrhamnonate hydrolase (LRA6) cleaves this intermediate into pyruvate and L-lactate. oup.commdpi.com This pathway represents a modification of the aldolase route, ultimately yielding L-lactate instead of L-lactaldehyde. mdpi.com
Table 1: Enzymes of the Non-Phosphorylated L-Rhamnose Catabolic Pathway
| Step | Enzyme Name | EC Number | Substrate | Product(s) |
| 1 | L-Rhamnose-1-dehydrogenase | 1.1.1.- | L-Rhamnose | L-Rhamnono-γ-lactone |
| 2 | L-Rhamnono-1,4-lactonase | 3.1.1.65 | L-Rhamnono-γ-lactone | This compound |
| 3 | This compound dehydratase | 4.2.1.- | This compound | 2-Keto-3-deoxy-L-rhamnonate (L-KDR) |
| 4a (Aldolase Route) | 2-Keto-3-deoxy-L-rhamnonate aldolase | 4.1.2.53 | 2-Keto-3-deoxy-L-rhamnonate (L-KDR) | Pyruvate + L-Lactaldehyde |
| 4b (Diketo-Hydrolase Route) | L-KDR 4-dehydrogenase | 1.1.1.401 | 2-Keto-3-deoxy-L-rhamnonate (L-KDR) | L-2,4-Diketo-3-deoxyrhamnonate (L-DKDR) |
| 5b (Diketo-Hydrolase Route) | L-2,4-Diketo-3-deoxyrhamnonate hydrolase | 3.7.1.- | L-2,4-Diketo-3-deoxyrhamnonate (L-DKDR) | Pyruvate + L-Lactate |
Comparative Analysis with Phosphorylated L-Rhamnose Catabolic Pathway
The non-phosphorylated pathway involving this compound stands in contrast to the canonical phosphorylated L-rhamnose catabolic pathway found in most bacteria, including the well-studied Escherichia coli. frontiersin.orgmdpi.comnih.gov The key distinctions lie in the intermediates and the enzymatic reactions.
The phosphorylated pathway begins with the isomerization of L-rhamnose to L-rhamnulose by L-rhamnose isomerase (RhaA). frontiersin.orgresearchgate.net This is followed by phosphorylation by L-rhamnulose kinase (RhaB) to produce L-rhamnulose-1-phosphate. frontiersin.orgresearchgate.net This phosphorylated intermediate is then cleaved by L-rhamnulose-1-phosphate aldolase (RhaD) into dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, and L-lactaldehyde. frontiersin.orgnih.gov
Table 2: Comparison of L-Rhamnose Catabolic Pathways
| Feature | Non-Phosphorylated Pathway | Phosphorylated Pathway |
| Key Intermediate | This compound | L-Rhamnulose-1-phosphate |
| Initial Step | Oxidation (Dehydrogenase) | Isomerization (Isomerase) |
| Phosphorylation | Absent | Present (Kinase) |
| Cleavage Enzyme | L-KDR aldolase | L-Rhamnulose-1-phosphate aldolase |
| Products | Pyruvate + L-Lactaldehyde (or L-Lactate) | Dihydroxyacetone phosphate + L-Lactaldehyde |
| Prevalent in | Fungi, some bacteria | Most bacteria (e.g., E. coli) |
Divergent Metabolic Fates of L-Lactaldehyde
L-lactaldehyde, one of the end products of both the phosphorylated and non-phosphorylated L-rhamnose catabolic pathways, represents a critical metabolic branchpoint. frontiersin.orgnih.govresearchgate.net Its subsequent fate is largely determined by the availability of oxygen. nih.govebi.ac.ukbiorxiv.org Microorganisms like E. coli have developed distinct strategies to process L-lactaldehyde under aerobic and anaerobic conditions. nih.gov
Aerobic Metabolism: Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate. nih.govebi.ac.uk This reaction is catalyzed by L-lactaldehyde dehydrogenase, an NAD-dependent enzyme. nih.govnzytech.com The resulting L-lactate can then be further converted to pyruvate, which subsequently enters the central metabolic pathways, such as the citric acid cycle, for complete oxidation and energy generation. researchgate.netebi.ac.uk
Anaerobic Metabolism: In the absence of oxygen, the metabolic strategy shifts from oxidation to reduction. nih.govebi.ac.uk L-lactaldehyde is reduced to L-1,2-propanediol by the enzyme L-1,2-propanediol oxidoreductase (also known as lactaldehyde reductase). nih.govbiorxiv.org This reaction consumes NADH and allows the cell to regenerate NAD⁺, which is essential for maintaining redox balance during anaerobic glycolysis. ebi.ac.uk The L-1,2-propanediol is typically excreted from the cell as a fermentation end product. ebi.ac.uk
The regulation between these two fates is tightly controlled. Under aerobic conditions, lactaldehyde dehydrogenase is induced. nih.gov When conditions become anaerobic, the cell induces propanediol (B1597323) oxidoreductase activity and shifts the flow of L-lactaldehyde towards reduction, a change also driven by the decrease in the intracellular NAD⁺/NADH ratio. nih.govebi.ac.uk
The following table summarizes the metabolic fates of L-lactaldehyde based on oxygen availability.
Enzymology of L Rhamnonate Metabolism
Characterization of Key Enzymes in the Non-Phosphorylated Pathway
The non-phosphorylated pathway of L-rhamnose metabolism is a cascade of enzymatic conversions. In fungi, the genes encoding these enzymes are often found in a gene cluster, although the specific organization can vary between species. mdpi.com In some bacteria, such as Sphingomonas sp., a gene cluster also contains the genes for this pathway. nih.gov The initial steps that lead to the formation of L-2-keto-3-deoxyrhamnonate (L-KDR) are generally conserved, involving a dehydrogenase, a lactonase, and a dehydratase. oup.com Following the formation of L-KDR, the pathway can diverge into two routes: an "aldolase route" and a "diketo-hydrolase route". oup.com
L-Rhamnose 1-dehydrogenase (EC 1.1.1.173) is the first enzyme in the non-phosphorylated L-rhamnose catabolic pathway. mdpi.comnih.gov It catalyzes the oxidation of L-rhamnose to L-rhamnono-γ-lactone. mdpi.comresearchgate.net This enzyme has been identified and characterized in various microorganisms, including the fungus Aspergillus niger and the yeast Pichia stipitis. mdpi.comcdnsciencepub.com
Research on the A. niger LraA has revealed its high specificity for L-rhamnose as a substrate. mdpi.comnih.gov Unlike other sugar dehydrogenases in fungi that often exhibit broad substrate specificity, LraA shows negligible activity with other monosaccharides. mdpi.com The expression of the lraA gene is also highly specific, being significantly induced only in the presence of L-rhamnose. mdpi.com Fungal L-rhamnose dehydrogenases, such as the one from A. niger, strictly depend on NAD+ as a cofactor. mdpi.com In contrast, bacterial versions of the enzyme can utilize both NAD+ and NADP+, while archaeal enzymes are specific to NADP+. mdpi.com
Table 1: Properties of L-Rhamnose 1-Dehydrogenase (LraA/LRA1)
| Property | Finding | Source Organism(s) | Citation(s) |
|---|---|---|---|
| Enzymatic Reaction | L-rhamnose + NAD+ → L-rhamnono-γ-lactone + NADH + H+ | Aspergillus niger, Pichia stipitis | mdpi.comresearchgate.net |
| EC Number | 1.1.1.173 | N/A | asm.orgbiorxiv.org |
| Substrate Specificity | Highly specific for L-rhamnose | Aspergillus niger | mdpi.comnih.gov |
| Cofactor Dependence | Strictly NAD+ dependent in fungi | Aspergillus niger, Schefferomyces stipitis, Debaryomyces hansenii | mdpi.com |
| Cofactor Dependence | Can use both NAD+ and NADP+ in bacteria | Bacterial species | mdpi.com |
| Cofactor Dependence | NADP+ specific in archaea | Archaeal species | mdpi.com |
| Gene Regulation | Expression induced by L-rhamnose | Aspergillus niger, Pichia stipitis | mdpi.comcdnsciencepub.com |
L-Rhamnono-γ-lactonase (EC 3.1.1.65), also referred to as L-rhamnono-1,4-lactonase, catalyzes the second step in the pathway. asm.orgwikipedia.org This enzyme hydrolyzes the L-rhamnono-γ-lactone, produced by L-rhamnose 1-dehydrogenase, to form L-rhamnonate. wikipedia.orgnih.gov The systematic name for this enzyme is L-rhamnono-1,4-lactone lactonohydrolase. wikipedia.org
This enzymatic step is crucial for opening the lactone ring, making the sugar acid available for the subsequent dehydration reaction. The gene for this enzyme, lrlA (or LRA2), is typically located within the L-rhamnose gene cluster in fungi, alongside the genes for the other enzymes in the initial part of the pathway. mdpi.comnih.gov In Aspergillus niger, deletion of the gene lraB (the homolog of LRA2) has been shown to be essential for the ability to grow on L-rhamnose. nih.gov
Table 2: Characterization of L-Rhamnono-γ-lactonase (LrlA/LRA2)
| Property | Description | Source Organism(s) | Citation(s) |
|---|---|---|---|
| Enzymatic Reaction | L-rhamnono-1,4-lactone + H₂O → this compound | Pullularia pullulans, Aspergillus niger | cdnsciencepub.comwikipedia.org |
| EC Number | 3.1.1.65 | N/A | asm.orgwikipedia.org |
| Systematic Name | L-rhamnono-1,4-lactone lactonohydrolase | N/A | wikipedia.org |
| Genetic Locus | Part of the LRA gene cluster in most fungi | Aspergillus niger, Schefferomyces stipitis | mdpi.comnih.gov |
| Function in Pathway | Hydrolyzes the intermediate lactone ring | Fungi, Bacteria | wikipedia.orgnih.gov |
This compound dehydratase (EC 4.2.1.90) performs the third step of the pathway, catalyzing the dehydration of this compound to produce L-2-keto-3-deoxyrhamnonate (L-KDR). cdnsciencepub.comwikipedia.org This enzyme belongs to the hydro-lyase family. wikipedia.org The systematic name for this enzyme is this compound hydro-lyase (2-dehydro-3-deoxy-L-rhamnonate-forming). wikipedia.org
The gene encoding this enzyme, lrdA (or lraC in A. niger), has been identified and characterized. nih.govwikipedia.org In Aspergillus niger, the biochemical characterization of the lraC gene product confirmed its function as an this compound dehydratase. nih.gov Deletion of this gene, along with lraA, resulted in a strain that could not grow on or consume L-rhamnose. nih.gov
Table 3: Details of this compound Dehydratase (LrdA/LRA3)
| Property | Description | Source Organism(s) | Citation(s) |
|---|---|---|---|
| Enzymatic Reaction | This compound → L-2-keto-3-deoxyrhamnonate + H₂O | Pullularia pullulans | cdnsciencepub.comwikipedia.org |
| EC Number | 4.2.1.90 | N/A | asm.orgwikipedia.org |
| Enzyme Family | Hydro-lyase | N/A | wikipedia.org |
| Genetic Information | Encoded by the lrdA/lraC gene within the LRA cluster | Aspergillus niger | nih.gov |
| Physiological Role | Essential for L-rhamnose catabolism | Aspergillus niger | nih.gov |
In the "aldolase route" of the non-phosphorylated pathway, L-2-keto-3-deoxyrhamnonate (L-KDR) aldolase (B8822740) (EC 4.1.2.53) catalyzes the cleavage of L-KDR. oup.comecmdb.ca This reaction yields two products: pyruvate (B1213749) and L-lactaldehyde. cdnsciencepub.comnih.gov This pathway is found in both fungi and some bacteria. frontiersin.orgoup.com
The enzyme, also known as KDR aldolase, is a class I aldolase. ecmdb.canih.gov In Aspergillus niger, the gene lkaA was identified as encoding the L-KDR aldolase, which represents the final step in its L-rhamnose catabolic pathway. nih.gov Deletion of lkaA in A. niger leads to impaired growth on L-rhamnose and the likely accumulation of L-KDR. nih.gov Interestingly, this accumulation of L-KDR has been shown to be the trigger, or inducer, for the transcriptional regulator of the pathway, RhaR. nih.govresearchgate.net The L-lactaldehyde produced can be further metabolized, for instance, by L-lactaldehyde dehydrogenase to L-lactate in Aspergillus nidulans. ebi.ac.uk
Table 4: Summary of L-2-Keto-3-deoxyrhamnonate (L-KDR) Aldolase (LkaA/LRA4)
| Property | Description | Source Organism(s) | Citation(s) |
|---|---|---|---|
| Enzymatic Reaction | L-2-keto-3-deoxyrhamnonate → Pyruvate + L-lactaldehyde | Pullularia pullulans, Aspergillus niger | cdnsciencepub.comnih.gov |
| EC Number | 4.1.2.53 | N/A | biorxiv.orgecmdb.ca |
| Enzyme Class | Class I Aldolase | N/A | nih.gov |
| Genetic Locus | Encoded by lkaA in A. niger; not always in the LRA cluster | Aspergillus niger | mdpi.comnih.gov |
| Metabolic Role | Final step in the "aldolase route" of L-rhamnose catabolism | Fungi, Bacteria | oup.comnih.gov |
| Regulatory Role | Its substrate, L-KDR, induces the pathway regulator RhaR | Aspergillus niger | nih.gov |
An alternative to the aldolase cleavage is the "diketo-hydrolase route," which begins with the action of L-KDR 4-dehydrogenase (EC 1.1.1.401). nih.govoup.com This enzyme, designated LRA5, was identified in Sphingomonas sp. nih.gov It catalyzes the NAD+-dependent dehydrogenation of L-KDR to form L-2,4-diketo-3-deoxyrhamnonate. nih.govuniprot.org
LRA5 has been shown to be specific for the NAD+ cofactor, with no detectable activity using NADP+. uniprot.org The enzyme is capable of acting on several L-2-keto-3-deoxyacid-sugars, but L-KDR is its primary physiological substrate. nih.govuniprot.org This enzyme is part of a gene cluster in Sphingomonas sp. that includes the genes for the first three steps of the pathway (LRA1-3) as well as the subsequent hydrolase (LRA6). nih.gov
Table 5: Research Findings on L-KDR 4-Dehydrogenase (LRA5)
| Property | Description | Source Organism(s) | Citation(s) |
|---|---|---|---|
| Enzymatic Reaction | L-2-keto-3-deoxyrhamnonate + NAD+ → L-2,4-diketo-3-deoxyrhamnonate + NADH + H+ | Sphingomonas sp. | nih.govuniprot.org |
| EC Number | 1.1.1.401 | N/A | uniprot.org |
| Cofactor Specificity | Strictly NAD+ dependent | Sphingomonas sp. | uniprot.org |
| Substrate Scope | Acts on several L-2-keto-3-deoxyacid-sugars | Sphingomonas sp. | nih.govuniprot.org |
| Catalytic Rate (kcat) | 51.8 min⁻¹ with L-KDR as substrate | Sphingomonas sp. | uniprot.org |
| Metabolic Pathway | First step of the "diketo-hydrolase route" | Bacteria, Archaea | oup.com |
The final enzyme in the "diketo-hydrolase route" is L-2,4-diketo-3-deoxyrhamnonate (L-DKDR) hydrolase, or LRA6. nih.govoup.com This enzyme catalyzes the hydrolysis of L-DKDR to produce pyruvate and L-lactate. nih.govacs.org This distinguishes its final products from the aldolase route, which produces L-lactaldehyde instead of L-lactate. nih.gov
LRA6 from Sphingomonas sp. has been structurally and biochemically characterized. acs.orgresearchgate.net It belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. acs.org The crystal structure revealed a magnesium ion in the catalytic center, coordinated by three acidic residues. acs.org The enzyme shows the highest activity with L-DKDR, which has a C6 methyl group, confirming its physiological role in L-rhamnose metabolism. acs.orgresearchgate.net
Table 6: Characteristics of L-2,4-diketo-3-deoxyrhamnonate Hydrolase (LRA6)
| Property | Description | Source Organism(s) | Citation(s) |
|---|---|---|---|
| Enzymatic Reaction | L-2,4-diketo-3-deoxyrhamnonate + H₂O → Pyruvate + L-lactate | Sphingomonas sp. | nih.govacs.org |
| Enzyme Superfamily | Fumarylacetoacetate hydrolase (FAH) | N/A | acs.orgresearchgate.net |
| Cofactor | Requires a magnesium ion for catalysis | Sphingomonas sp. | acs.org |
| Substrate Specificity | Highest activity with L-DKDR | Sphingomonas sp. | acs.orgresearchgate.net |
| Metabolic Pathway | Second and final step of the "diketo-hydrolase route" | Bacteria | nih.govoup.com |
| End Products | Pyruvate and L-lactate | Sphingomonas sp. | nih.govacs.org |
Catalytic Mechanisms and Reaction Kinetics of this compound-Associated Enzymes
The catabolism of this compound primarily involves two key enzymes: this compound dehydratase and L-2-keto-3-deoxyrhamnonate (L-KDR) aldolase. In some bacteria, a dehydrogenase provides an alternative subsequent step.
This compound Dehydratase (RhamD): This enzyme catalyzes the dehydration of this compound to form L-KDR. uniprot.org RhamD belongs to the enolase superfamily and employs a metal-dependent mechanism. nih.govnih.gov The reaction proceeds via a syn-dehydration. nih.govtamu.edu The catalytic mechanism involves a His-Asp dyad in the active site. His329 acts as the general base, abstracting a proton from the C2 position of this compound to create a magnesium-stabilized enediolate intermediate. nih.govnih.gov This same histidine residue is then proposed to function as the general acid, facilitating the removal of the hydroxyl group from the C3 position. nih.govacs.org
L-2-keto-3-deoxyrhamnonate Aldolase (L-KDR Aldolase/YfaU): This enzyme cleaves L-KDR into pyruvate and L-lactaldehyde. mdpi.comoup.com It is a Class II aldolase, meaning it is metal-dependent and does not form a Schiff base intermediate, which is characteristic of Class I aldolases. nih.govacs.org The enzyme from E. coli (YfaU) requires a divalent metal ion, such as Mg²⁺, for its activity. genome.jp The aldolase catalyzes a retro-aldol reaction, breaking a carbon-carbon bond to release the two smaller product molecules. nih.govacs.org
L-2-keto-3-deoxyrhamnonate Dehydrogenase (L-KDRDH): In some bacteria, L-KDR is not cleaved by an aldolase but is instead oxidized by L-KDRDH. This enzyme catalyzes the NAD⁺-dependent dehydrogenation of L-KDR to produce 2,4-didehydro-3-deoxy-L-rhamnonate. uniprot.org This represents an alternative metabolic route for L-KDR. oup.com
The kinetic parameters for these enzymes highlight their efficiency in processing their respective substrates.
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| This compound Dehydratase (RhamD) | Escherichia coli | This compound | 0.15 uniprot.org | - | - |
| This compound Dehydratase (RhamD) | Escherichia coli | L-Mannonate | 0.15 uniprot.org | - | - |
| This compound Dehydratase (RhamD) | Escherichia coli | L-Lyxonate | 2.0 uniprot.org | - | - |
| L-KDR Aldolase (YfaU) | Escherichia coli | L-2-keto-3-deoxyrhamnonate | - | - | - |
| L-KDR Dehydrogenase | Sulfobacillus thermosulfidooxidans | L-2-keto-3-deoxyrhamnonate | 2.0 uniprot.org | - | - |
Substrate Specificity and Promiscuity Profiles
While the enzymes in the this compound pathway are adapted for their primary substrates, several exhibit a degree of substrate promiscuity.
This compound Dehydratase (RhamD): The dehydratase from E. coli shows the highest activity with this compound. However, it can also process other sugar acids, albeit less efficiently. nih.govnih.gov It displays activity towards L-mannonate, L-lyxonate, and D-gulonate. acs.org The catalytic efficiency with this compound is reported to be 16-fold higher than with L-mannonate and 70-fold higher than with L-lyxonate. uniprot.org In some fungal species, the this compound dehydratase also shows high promiscuity, with activity towards L-fuconate in addition to L-lyxonate and L-mannonate. mdpi.com
L-2-keto-3-deoxyrhamnonate Aldolase (L-KDR Aldolase/YfaU): The E. coli L-KDR aldolase (YfaU) is active on L-KDR, its physiological substrate. acs.org It also demonstrates activity on the structurally similar compounds 2-keto-3-deoxy-L-mannonate and 2-keto-3-deoxy-L-lyxonate. acs.orggenome.jp
L-2-keto-3-deoxyrhamnonate Dehydrogenase (L-KDRDH): The dehydrogenase from Herbaspirillum huttiense is active on several 2-keto-3-deoxysugar acids that have a 4(R)-OH group, including L-KDR, L-2-keto-3-deoxypentonate (L-KDP), D-2-keto-3-deoxygalactonate (D-KDGal), and L-2-keto-3-deoxygluconate (L-KDGlu). oup.com Conversely, it shows no activity towards substrates with a 4(S)-OH group. oup.com
| Enzyme | Primary Substrate | Alternative Substrates |
|---|---|---|
| This compound Dehydratase (RhamD) | This compound | L-Mannonate, L-Lyxonate, D-Gulonate, L-Fuconate. nih.govacs.orgmdpi.com |
| L-KDR Aldolase (YfaU) | L-2-keto-3-deoxyrhamnonate | 2-keto-3-deoxy-L-mannonate, 2-keto-3-deoxy-L-lyxonate. acs.orggenome.jp |
| L-KDR Dehydrogenase (L-KDRDH) | L-2-keto-3-deoxyrhamnonate | L-KDP, D-KDGal, L-KDGlu. oup.com |
Cofactor Dependencies of this compound Metabolizing Enzymes
The catalytic activity of enzymes in the this compound pathway is critically dependent on specific cofactors, primarily metal ions and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).
L-Rhamnose Dehydrogenase: The initial enzyme in the pathway that produces L-rhamnono-γ-lactone (which is then hydrolyzed to this compound) shows varied cofactor dependency across different domains of life. Fungal L-rhamnose dehydrogenases, such as the one from Aspergillus niger, exhibit a strict requirement for NAD⁺. nih.govmdpi.com In contrast, bacterial versions can often use both NAD⁺ and NADP⁺, while archaeal enzymes tend to be specific for NADP⁺. nih.govmdpi.com
This compound Dehydratase (RhamD): As a member of the enolase superfamily, RhamD requires a divalent metal cation for its catalytic activity. oup.com Specifically, it binds one Mg²⁺ ion per subunit, which is essential for stabilizing the enediolate intermediate formed during the reaction. uniprot.orgnih.gov The magnesium ion is coordinated by three conserved carboxylate ligands: Asp226, Glu252, and Glu280 in the E. coli enzyme. nih.govnih.gov
L-KDR Aldolase (YfaU): This Class II aldolase also has an absolute requirement for a divalent metal ion, with Mg²⁺ being effective for activity. genome.jp
L-KDR Dehydrogenase (L-KDRDH): This enzyme's function depends on the type of organism. The L-KDRDH from the bacterium Herbaspirillum huttiense and the thermoacidophilic bacterium Sulfobacillus thermosulfidooxidans strictly requires NAD⁺ as a cofactor and shows no detectable activity with NADP⁺. oup.comuniprot.org The enzyme from S. thermosulfidooxidans is a member of the medium-chain dehydrogenase/reductase superfamily and also binds two Zn²⁺ ions per subunit. uniprot.org
| Enzyme | Required Cofactor(s) | Source Organism Domain |
|---|---|---|
| L-Rhamnose Dehydrogenase | NAD⁺ | Fungi. nih.govmdpi.com |
| L-Rhamnose Dehydrogenase | NAD⁺ or NADP⁺ | Bacteria. nih.govmdpi.com |
| This compound Dehydratase | Mg²⁺ | Bacteria. uniprot.orgnih.gov |
| L-KDR Aldolase | Mg²⁺ | Bacteria. genome.jp |
| L-KDR Dehydrogenase | NAD⁺, Zn²⁺ | Bacteria. oup.comuniprot.org |
Structural Biology and Evolutionary Insights of this compound Dehydratase
This compound dehydratase (RhamD) is a well-studied member of the mechanistically diverse enolase superfamily. nih.govnih.gov Its structure provides significant insight into its function and evolutionary relationships.
Structural Features: Crystal structures of RhamD from Escherichia coli and Salmonella typhimurium have been solved. nih.govacs.org Like other enolase superfamily members, RhamD has a two-domain architecture consisting of a smaller N-terminal capping domain (an α+β domain) and a larger C-terminal catalytic domain. nih.govnih.gov The catalytic domain adopts a (β/α)₇β-barrel fold, which is a modified version of the common TIM-barrel structure. nih.govacs.org The active site is located at the interface between these two domains. nih.govnih.gov
A key structural difference in RhamD compared to other members of the superfamily is found in the loops of the N-terminal capping domain. The "20s loop," which is involved in determining substrate specificity, is extended in length, while the "50s loop" is truncated. nih.govnih.gov The active site contains the catalytic His329-Asp302 dyad and the Mg²⁺ binding site, which is formed by residues Asp226, Glu252, and Glu280 located at the ends of beta-strands in the catalytic barrel. nih.govacs.org
Evolutionary Insights: RhamD belongs to the mandelate (B1228975) racemase (MR) subgroup of the enolase superfamily. nih.gov The evolution of different enzymatic functions within this superfamily is a classic example of divergent evolution, where enzymes with a common ancestral fold have been adapted to catalyze a wide array of different chemical reactions. tamu.edu The core catalytic machinery often involves an acid/base catalyst abstracting a proton alpha to a carboxylate group to form a metal-stabilized enolate intermediate. The specific reaction that follows is determined by the unique constellation of other active site residues that have evolved. The assignment of the this compound dehydratase function to the YfaW protein from E. coli was a key step in understanding the functional diversity of this enzyme family. nih.govfrontiersin.org The shared structural fold and common mechanistic step (the formation of the enolate intermediate) across the superfamily, despite low sequence similarity in some cases, underscore a deep evolutionary heritage. tamu.edu
| Enzyme | PDB Accession Codes | Key Structural Features |
|---|---|---|
| This compound Dehydratase | 2GSH, 2OZ3, 2P0I, 2P3Z wikipedia.org | N-terminal capping domain, C-terminal (β/α)₇β-barrel catalytic domain. nih.gov |
Genetic and Transcriptional Regulation of L Rhamnonate Pathways
Genomic Organization of L-Rhamnose Catabolic Gene Clusters
In many microorganisms, the genes responsible for the catabolism of L-rhamnose are physically grouped together on the chromosome, forming a gene cluster. This co-localization facilitates the coordinated regulation of the entire pathway. The composition and arrangement of these clusters can vary significantly between different species.
In fungi, the non-phosphorylative pathway is common. mdpi.com For example, in Aspergillus niger, the L-rhamnose catabolic gene cluster includes genes encoding L-rhamnose dehydrogenase (lraA), L-rhamnono-γ-lactonase (lrlA or lraB), and L-rhamnonate dehydratase (lrdA or lraC), alongside the gene for the transcriptional activator RhaR. mdpi.comresearchgate.netnih.gov However, the gene for the final enzyme in the pathway, L-2-keto-3-deoxyrhamnonate (L-KDR) aldolase (B8822740) (lkaA), is typically not part of this cluster in Aspergillus species. mdpi.comescholarship.org In the yeast Scheffersomyces stipitis, the genes for all four catabolic steps are clustered together. usda.gov
In bacteria, both phosphorylated and non-phosphorylated pathways exist. mdpi.com In Escherichia coli, the rhaBAD operon, which encodes the catabolic enzymes, is located adjacent to the rhaSR operon, which encodes the transcriptional regulators. igem.orgasm.orgnih.gov In Bacillus subtilis, the rhaEWRBMA operon contains genes for the catabolic enzymes as well as the DeoR-family transcriptional repressor, RhaR. asm.org Similarly, in Rhizobium leguminosarum, the locus for rhamnose transport and catabolism includes genes for an ABC transporter, catabolic enzymes, and a DeoR-type negative regulator (RhaR). nih.govresearchgate.net The hyperthermophilic bacterium Thermotoga maritima also possesses a rhamnose utilization gene cluster that includes an ABC transporter, glycoside hydrolases, catabolic enzymes, and a predicted DeoR-family regulator (RhaR). frontiersin.org
| Organism | Pathway Type | Gene Cluster Components | Regulator(s) in Cluster | Reference |
|---|---|---|---|---|
| Aspergillus niger | Non-phosphorylative | lraA, lrlA (lraB), lrdA (lraC) | RhaR (Zn(II)2Cys6) | mdpi.comresearchgate.netnih.gov |
| Scheffersomyces stipitis | Non-phosphorylative | RHA1, LRA2, LRA3, LRA4 | TRC1 (Transcription Factor) | usda.gov |
| Escherichia coli | Phosphorylative | rhaB (kinase), rhaA (isomerase), rhaD (aldolase) | RhaR, RhaS (AraC/XylS family) | igem.orgasm.orgnih.gov |
| Bacillus subtilis | Phosphorylative | rhaE (aldolase), rhaW (dehydrogenase), rhaR (regulator), rhaB (kinase), rhaM (mutarotase), rhaA (isomerase) | RhaR (DeoR family) | asm.orgasm.org |
| Rhizobium leguminosarum | Phosphorylative | ABC transporter (rhaSTPQ), dehydrogenase, isomerase, kinase | RhaR (DeoR family) | nih.gov |
| Thermotoga maritima | Phosphorylative | ABC transporter, glycoside hydrolases, catabolic enzymes | RhaR (DeoR family) | frontiersin.org |
Identification and Functional Analysis of Transcriptional Regulators
The expression of L-rhamnose catabolic genes is tightly controlled by specific transcriptional regulators. These proteins sense the availability of L-rhamnose or its metabolites and accordingly switch the relevant genes on or off.
RhaR is a key transcriptional regulator of the L-rhamnose pathway, but its family and function differ between organisms. nih.govuniprot.orgcsic.es
In Escherichia coli and other Proteobacteria , RhaR belongs to the AraC/XylS family of transcriptional activators. nih.govunige.chfrontiersin.org In the presence of L-rhamnose, RhaR binds to DNA and activates the transcription of the rhaSR operon, leading to the production of more RhaR and a second activator, RhaS. igem.orguniprot.orgasm.org
In Bacillus subtilis and Rhizobium leguminosarum , RhaR is a member of the DeoR family of transcriptional repressors. asm.orgnih.govresearchgate.netasm.org It binds to the operator region of the rhamnose operon, blocking transcription. The presence of an inducer molecule, derived from L-rhamnose catabolism, causes RhaR to detach from the DNA, thereby derepressing the operon. asm.org
In fungi like Aspergillus nidulans , RhaR is a Zn(II)2Cys6 DNA-binding protein that functions as a positive activator. csic.es Deletion of the rhaR gene significantly reduces the expression of L-rhamnosidase and catabolic pathway genes, impairing growth on L-rhamnose. csic.es The expression of rhaR itself is not typically regulated by L-rhamnose or glucose, suggesting that its activity is controlled post-transcriptionally by the presence of an inducer. csic.es
Functional studies in Aspergillus niger have revealed that the true inducer for RhaR is not L-rhamnose itself, but a downstream metabolite. nih.govresearchgate.net Experiments with deletion mutants of the catabolic pathway showed that the inducer is likely L-2-keto-3-deoxyrhamnonate (L-KDR), the product of the this compound dehydratase (LraC/LrdA) enzyme. researchgate.netnih.govescholarship.orgresearchgate.net
CreA is a well-characterized wide-domain repressor responsible for carbon catabolite repression (CCR) in many filamentous fungi, preventing the utilization of alternative carbon sources when a preferred one like glucose is available. researchgate.netnih.gov However, in the context of the L-rhamnose pathway in Aspergillus species, regulation by CCR is often CreA-independent. researchgate.netcsic.esnih.gov Studies in A. nidulans have shown that the repression of α-L-rhamnosidase genes (rhaA and rhaE) by glucose occurs even in strains with a non-functional CreA protein. nih.govcsic.es This suggests a novel CCR mechanism, with evidence pointing towards inducer exclusion, where glucose represses the uptake of L-rhamnose into the cell. researchgate.netnih.gov While the primary repression is CreA-independent, some studies note that a degree of derepression can be observed in creA mutant strains under certain conditions, suggesting a possible minor or indirect role for CreA. csic.es In contrast, in bacteria like Bacillus subtilis, the CreA homolog, CcpA, plays a central role in the CCR of the rhamnose operon. asm.org
Besides the specific RhaR regulators, other families of transcription factors are involved in the broader network of carbohydrate metabolism.
DeoR-family: As mentioned, RhaR in several bacteria like B. subtilis, T. maritima, and R. leguminosarum belongs to the DeoR family, where it typically functions as a repressor. asm.orgnih.govfrontiersin.orgasm.orgebi.ac.uk This family of regulators is widely implicated in the control of sugar catabolism. asm.org
LacI-family: LacI-family transcriptional regulators are also common in the control of carbohydrate utilization pathways. asm.orguni-goettingen.de While not always directly regulating the L-rhamnose operon, they control adjacent or related pathways. For example, in T. maritima, the LacI-family regulators GalR and RbsR control galactose and ribose utilization, respectively. frontiersin.org In B. subtilis, LacI family regulators control the metabolism of inositol (B14025) (IolR1) and maltodextrin (B1146171) (MdxR). asm.org In some Burkholderia species, a LacI family regulator, UdhR, is predicted to control genes involved in hexuronate uptake and catabolism, pathways related to pectin (B1162225) degradation. asm.org
AraC/XylS-family: This family includes the activators RhaR and RhaS in E. coli. nih.govunige.chfrontiersin.org RhaS is essential for activating the rhaBAD and rhaT operons in response to L-rhamnose. frontiersin.orgnih.gov
Mechanisms of Gene Induction and Repression by L-Rhamnose and Glucose
The expression of this compound pathway genes is a balance between induction by L-rhamnose and repression by glucose.
Induction by L-Rhamnose: Induction is triggered by the presence of L-rhamnose, which is converted intracellularly to the actual inducer molecule. In fungi and some bacteria, this inducer is a downstream metabolite, L-2-keto-3-deoxyrhamnonate. nih.govescholarship.orgresearchgate.net
In activator-controlled systems (e.g., E. coli, A. nidulans), the inducer binds to the activator protein (RhaS/RhaR in E. coli, RhaR in A. nidulans). This binding causes a conformational change in the activator, enabling it to bind to specific promoter sequences and recruit RNA polymerase to initiate transcription. igem.orguniprot.orgcsic.es
In repressor-controlled systems (e.g., B. subtilis), the inducer (L-rhamnulose-1-phosphate in this case) binds to the RhaR repressor protein. asm.org This binding prevents the repressor from attaching to its operator site on the DNA, lifting the repression and allowing transcription to proceed. asm.org
Repression by Glucose (Carbon Catabolite Repression): Glucose is a preferred carbon source, and its presence represses the genes for metabolizing less-favored sugars like L-rhamnose.
In E. coli , CCR is mediated by the cAMP receptor protein (CRP). When glucose is scarce, intracellular cAMP levels are high, and the cAMP-CRP complex binds to the rha promoters, acting as a co-activator required for full induction by RhaS/RhaR. asm.orgfrontiersin.orgnih.govmdpi.com When glucose is present, cAMP levels are low, the cAMP-CRP complex does not form, and the rha operons are not significantly transcribed, even if L-rhamnose is available. nih.govmdpi.com
In Aspergillus species , CCR of the rhamnose pathway is mainly CreA-independent. nih.govcsic.es The dominant mechanism appears to be inducer exclusion , where the presence of glucose inhibits the transport of L-rhamnose into the cell. researchgate.netnih.gov Without the intracellular inducer, the activator RhaR remains inactive, and the pathway genes are not expressed. csic.es
Transcriptional Responses to Environmental Cues and Carbon Sources
The regulation of the this compound pathway is integrated with broader cellular responses to environmental signals beyond the simple presence or absence of L-rhamnose and glucose.
Alternative Carbon Sources: Besides glucose, other readily metabolized carbon sources can also cause repression of the L-rhamnose pathway genes in fungi, often through the same CreA-independent mechanism. researchgate.netnih.gov
Biofilm Formation: In E. coli, L-rhamnose has been shown to globally alter the transcriptome of both planktonic and biofilm cells, significantly modulating biofilm growth. mdpi.com This indicates a link between the metabolism of this specific sugar and complex bacterial behaviors.
Nutrient Availability: In Listeria, the catabolism of L-rhamnose produces 1,2-propanediol. The subsequent breakdown of this compound can be important for energy production and growth, particularly in nutrient-poor environments where other carbon sources are scarce. asm.org
Activating Signals: The overexpression of certain transcription factors can be rescued by the environmental presence of their specific activating signals. nih.gov For instance, motility in engineered Pseudomonas fluorescens strains overexpressing certain RpoN-EBP transcription factors could be induced by supplementing the media with their cognate signals, demonstrating how environmental cues can bypass genetic constraints. nih.gov
| Organism | Primary Regulator | Regulator Family | Mode of Action | Inducer | Glucose Repression Mechanism | Reference |
|---|---|---|---|---|---|---|
| Escherichia coli | RhaR / RhaS | AraC/XylS | Activator | L-Rhamnose | CCR (CRP-cAMP dependent) | igem.orgasm.orgunige.ch |
| Aspergillus niger/nidulans | RhaR | Zn(II)2Cys6 | Activator | L-2-keto-3-deoxyrhamnonate | Inducer Exclusion (CreA-independent) | researchgate.netnih.govcsic.esnih.gov |
| Bacillus subtilis | RhaR | DeoR | Repressor | L-rhamnulose-1-phosphate | CCR (CcpA dependent) | asm.orgasm.org |
| Rhizobium leguminosarum | RhaR | DeoR | Repressor | Inducible by L-rhamnose | Not specified | nih.govresearchgate.net |
Microbial Diversity and Comparative Genomics of L Rhamnonate Metabolism
Distribution and Variations of L-Rhamnonate Pathways Across Domains
Microorganisms have evolved distinct strategies for the breakdown of L-rhamnose, leading to the formation and subsequent metabolism of this compound. These pathways can be broadly categorized into non-phosphorylative and phosphorylative routes, with significant variations observed not only between domains but also within them.
In fungi, the metabolism of L-rhamnose predominantly proceeds through a non-phosphorylative pathway. mdpi.comnih.gov This pathway was first described in Aureobasidium pullulans (formerly Pullularia pullulans) and has since been identified in other fungi, including the ascomycete fungus Aspergillus niger and the yeast Pichia stipitis. mdpi.comnih.govresearchgate.netresearchgate.net The process involves a series of enzymatic reactions that convert L-rhamnose into pyruvate (B1213749) and L-lactaldehyde without the involvement of phosphorylated intermediates. researchgate.netresearchgate.net
The key enzymes in this fungal pathway are:
L-rhamnose-1-dehydrogenase: This enzyme catalyzes the initial step, converting L-rhamnose to L-rhamnono-γ-lactone. researchgate.netd-nb.info
L-rhamnono-γ-lactonase: It hydrolyzes the lactone to form this compound. researchgate.netresearchgate.net
This compound dehydratase: This enzyme dehydrates this compound to produce L-2-keto-3-deoxyrhamnonate (L-KDR). researchgate.netresearchgate.net
L-2-keto-3-deoxyrhamnonate aldolase (B8822740): The final step involves the cleavage of L-KDR into pyruvate and L-lactaldehyde. researchgate.netresearchgate.net
In many fungi, including Aspergillus niger, the genes encoding the first three enzymes of this pathway (lraA, lraB, and lraC) are often found clustered together, although the organization of this cluster can vary between species. nih.govresearchgate.netd-nb.info The gene for the fourth enzyme, the aldolase, is typically not part of this cluster in Aspergillus niger and other related fungi. nih.gov The expression of these genes is inducible by L-rhamnose. d-nb.info
Bacterial L-rhamnose metabolism is more varied than in fungi. While the most well-characterized pathway, found in bacteria like Escherichia coli, is a phosphorylative pathway, some bacteria utilize a non-phosphorylative route similar to that in fungi. osti.govresearchgate.net
Azotobacter vinelandii and Sphingomonas sp.: These bacteria possess a non-phosphorylative L-rhamnose metabolic pathway, analogous to the one found in fungi. mdpi.comresearchgate.netresearcher.life This alternative pathway involves the conversion of L-rhamnose to pyruvate and L-lactaldehyde via the intermediate this compound. researchgate.net In A. vinelandii, the gene for L-lactaldehyde dehydrogenase (AvLADH) is clustered with the genes for the main non-phosphorylative pathway. nih.gov In some Sphingomonas species, the intermediate L-2-keto-3-deoxyrhamnonate can be further converted to pyruvate and L-lactate. mdpi.com
Escherichia coli: This bacterium utilizes a well-studied phosphorylative pathway for L-rhamnose catabolism. osti.govresearchgate.net This pathway does not proceed through this compound as a free intermediate but instead involves the isomerization of L-rhamnose to L-rhamnulose, followed by phosphorylation to L-rhamnulose-1-phosphate. This phosphorylated intermediate is then cleaved by an aldolase into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. mdpi.com
Loigolactobacillus coryniformis: This species is known to metabolize L-rhamnose, leading to the production of propionate. researcher.life The metabolism of L-rhamnose in lactobacilli generally yields 1,2-propanediol, lactate (B86563), and dihydroxyacetone-phosphate. researchgate.net While the specific steps involving this compound are not as clearly defined as in other bacteria, the initial stages of L-rhamnose utilization in Lactobacillaceae are known to differ from those in bifidobacteria. researchgate.net
Archaea employ a distinct oxidative pathway for L-rhamnose degradation. In the halophilic archaeon Haloferax volcanii, L-rhamnose is catabolized via a "diketo-hydrolase pathway," which degrades it to pyruvate and L-lactate. nih.govresearchgate.net This pathway is initiated by an L-rhamnose dehydrogenase and proceeds through the intermediate this compound. nih.gov The genes for this pathway are organized in a cluster and are essential for L-rhamnose utilization. mdpi.comnih.gov A key intermediate, 2-keto-3-deoxy-L-rhamnonate, acts as an inducer for the transcriptional regulator of the gene cluster. nih.gov Genes encoding enzymes for this diketo-hydrolase pathway have also been identified in the thermoacidophilic archaeon Thermoplasma acidophilum, suggesting its presence in other archaeal lineages. mdpi.comresearchgate.net
Table 1: Distribution and Characteristics of this compound Metabolism Pathways
| Domain | Organism Example | Pathway Type | Key Intermediate(s) | End Products |
|---|---|---|---|---|
| Fungi | Aspergillus niger, Pichia stipitis, Pullularia pullulans | Non-phosphorylative | This compound, L-2-keto-3-deoxyrhamnonate | Pyruvate, L-lactaldehyde |
| Bacteria | Azotobacter vinelandii, Sphingomonas sp. | Non-phosphorylative | This compound, L-2-keto-3-deoxyrhamnonate | Pyruvate, L-lactaldehyde/L-lactate |
| Escherichia coli | Phosphorylative | L-rhamnulose-1-phosphate | Dihydroxyacetone phosphate, L-lactaldehyde | |
| Loigolactobacillus coryniformis | Phosphorylative | 1,2-propanediol | Propionate, Lactate | |
| Archaea | Haloferax volcanii, Thermoplasma acidophilum | Oxidative (Diketo-hydrolase) | This compound, 2-keto-3-deoxy-L-rhamnonate | Pyruvate, L-lactate |
Comparative Genomic Reconstruction of L-Rhamnose Utilization Regulons
Comparative genomics has been a powerful tool for reconstructing L-rhamnose catabolic pathways and their associated transcriptional regulatory networks (regulons) across diverse bacterial phyla. frontiersin.orgnih.govnih.gov This approach combines the identification of genes involved in the pathway with the prediction of transcription factor binding sites in their upstream regions. nih.gov
These studies have revealed considerable diversity in the transcriptional regulators that control L-rhamnose utilization genes. frontiersin.orgnih.gov While the core metabolic enzymes may be conserved, the regulatory mechanisms often are not. For instance, large-scale regulon inference has shown that different bacterial lineages employ distinct families of transcription factors to regulate the expression of rhamnose catabolism genes. frontiersin.orgnih.gov The SEED genomic platform has been instrumental in this work, allowing for the annotation of gene functions, their assignment to metabolic subsystems, and the identification of non-orthologous gene displacements. nih.gov
The reconstruction of these regulons helps in understanding how bacteria adapt to the presence of L-rhamnose. Most of these regulons are local, controlling one or a few operons within the genome. frontiersin.org For example, in the order Bacillales, the regulators RhaR and RhgR control genes for the utilization of L-rhamnose and rhamnogalacturonan, respectively. frontiersin.org In Thermotogales, a DeoR-family regulator, RhaR, coordinates the expression of genes for metabolizing L-rhamnose mono- and oligosaccharides. frontiersin.org This comparative approach not only refines our understanding of known pathways but also aids in the discovery of novel enzymes and transporters by associating their genes with known rhamnose utilization regulons. nih.gov
Phylogenetic Relationships of this compound Pathway Enzymes
Phylogenetic analysis of the enzymes involved in this compound metabolism reveals interesting evolutionary histories. For example, the L-rhamnose dehydrogenases from the fungi Pichia stipitis and the bacterium Azotobacter vinelandii show activity with L-rhamnose and its epimers, suggesting a common ancestral function. mdpi.com However, the phylogenetic tree of the aldehyde dehydrogenase superfamily shows that the L-lactaldehyde dehydrogenase (LADH) from P. stipitis is distantly related to known bacterial LADHs, including the one from E. coli. researcher.lifenih.gov In contrast, the LADH from A. vinelandii, despite being part of a different L-rhamnose metabolic pathway than E. coli, belongs to the same subfamily as the E. coli enzyme. nih.gov This suggests that the substrate specificity for L-lactaldehyde in fungal and bacterial LADHs may have evolved independently. researcher.lifenih.gov
Similarly, the L-rhamnose dehydrogenase (LraA) in Aspergillus niger belongs to a specific protein family (PFAM PF00106), which is distinct from the families that contain most other reductases/dehydrogenases involved in fungal sugar metabolism. mdpi.comnih.govresearchgate.net This enzyme shows high specificity for L-rhamnose, unlike many other fungal sugar dehydrogenases which have broad substrate specificity. mdpi.comnih.govresearchgate.net This high degree of specialization is reflected in its phylogenetic placement, indicating a distinct evolutionary path tailored for L-rhamnose metabolism. researchgate.net
Novel Enzyme and Transporter Identification through Bioinformatics
Bioinformatics, coupled with comparative genomics, has been crucial in identifying novel enzymes and transporters in this compound metabolism. frontiersin.orgnih.gov By analyzing gene clusters and regulons associated with L-rhamnose utilization, researchers have been able to predict and subsequently validate the function of previously uncharacterized proteins. osti.govnih.gov
One significant discovery is a novel bifunctional enzyme, RhaEW, which fuses the activities of L-rhamnulose-phosphate aldolase (RhaE) and L-lactaldehyde dehydrogenase (RhaW). frontiersin.orgnih.gov This enzyme, found in diverse bacteria such as Chloroflexi, Bacilli, and Alphaproteobacteria, is not homologous to previously known L-rhamnose catabolic enzymes. frontiersin.orgnih.gov Another novel enzyme identified through this approach is L-lactaldehyde reductase (RhaZ) in Gammaproteobacteria. osti.govnih.gov
In the realm of transport, a landmark achievement was the identification of the first eukaryotic L-rhamnose transporter, RhtA, in the filamentous fungus Aspergillus niger. plos.orgnih.gov This discovery was made possible through a comparative analysis of the plasma membrane proteome of the fungus when grown on different carbon sources. plos.orgnih.gov RhtA was identified as a member of the Major Facilitator Superfamily and its function was confirmed through expression in a yeast strain and biochemical assays. plos.orgnih.gov The gene encoding RhtA is co-expressed with a gene for an alpha-L-rhamnosidase and is controlled by the transcriptional regulator RhaR, which also governs the L-rhamnose catabolic pathway. plos.orgnih.gov In archaea, an ABC transporter has been identified in Haloferax volcanii as being responsible for L-rhamnose uptake. nih.gov
Table 2: Novel Enzymes and Transporters in this compound Metabolism Identified via Bioinformatics
| Component | Name | Function | Organism(s) |
|---|---|---|---|
| Enzyme | RhaEW | Bifunctional L-rhamnulose-phosphate aldolase and L-lactaldehyde dehydrogenase | Chloroflexus aurantiacus, Bacillus subtilis |
| Enzyme | RhaZ | L-lactaldehyde reductase | Salmonella typhimurium |
| Transporter | RhtA | L-rhamnose transporter (Fucose:H+ Symporter Family) | Aspergillus niger |
| Transporter | ABC Transporter | L-rhamnose uptake | Haloferax volcanii |
Ecological and Biotechnological Significance
Role in Plant Biomass Degradation and Pectin (B1162225) Utilization
L-Rhamnonate is a key metabolic intermediate in the microbial breakdown of pectin, a complex structural heteropolysaccharide abundant in the primary cell walls of terrestrial plants. Pectin's intricate structure includes a backbone of rhamnogalacturonan-I (RG-I), which is composed of repeating disaccharide units of L-rhamnose and D-galacturonic acid.
Microorganisms, including various bacteria and fungi, secrete a suite of enzymes collectively known as pectinases to deconstruct this plant biomass. Specifically, rhamnogalacturonan hydrolases and lyases cleave the RG-I backbone, releasing L-rhamnose into the environment researchgate.net. This liberated L-rhamnose serves as a valuable carbon and energy source for these microbes. The initial step in the microbial catabolism of L-rhamnose often involves its conversion to this compound, thereby linking this compound directly to the fundamental process of plant matter decomposition.
Contributions to Microbial Carbon Cycling in Ecosystems
The microbial degradation of plant-derived polysaccharides like pectin is a cornerstone of the global carbon cycle. By breaking down complex and often recalcitrant plant polymers, microorganisms facilitate the return of fixed carbon to the ecosystem. The metabolism of L-rhamnose via the this compound pathway is an integral part of this biogeochemical process.
When microbes catabolize L-rhamnose, the carbon stored within this sugar is channeled into central metabolic pathways. This process makes the carbon from complex plant biomass accessible to the wider microbial community and higher trophic levels. This compound, as a transient intermediate, represents a crucial juncture in this metabolic flux, ensuring that carbon from structural plant material is efficiently recycled and contributes to ecosystem productivity and nutrient turnover nih.govnih.gov.
Enzymatic Bioconversion and Bioproduction of this compound and Derivatives
The microbial pathways that metabolize L-rhamnose are a focal point for biotechnological applications, offering enzymatic routes to produce this compound and other valuable chemical derivatives.
Production of L-Rhamnonic Acid
This compound, also known as L-rhamnonic acid, can be produced through microbial biotransformation. The bacterium Pseudomonas taetrolens has been shown to effectively transform L-rhamnose into L-rhamnonic acid, achieving a production rate of up to 90% under optimized conditions researchgate.net. This conversion is typically the first step in a non-phosphorylative metabolic pathway, catalyzed by the enzyme L-rhamnose 1-dehydrogenase, which oxidizes L-rhamnose to L-rhamnono-γ-lactone. This lactone is then hydrolyzed, either spontaneously or by an L-rhamnono-γ-lactonase, to yield this compound nih.govresearchgate.net.
Synthesis of L-Lactaldehyde and Pyruvate (B1213749) Intermediates
Following its formation, this compound is further catabolized into smaller, metabolically versatile intermediates. In several identified pathways, this compound is acted upon by this compound dehydratase to form 2-keto-3-deoxy-L-rhamnonate (L-KDR) nih.gov. This intermediate is then cleaved by L-KDR aldolase (B8822740) into two key products: pyruvate and L-lactaldehyde nih.govresearchgate.net.
Pyruvate is a central metabolite that can directly enter the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for the biosynthesis of amino acids and other compounds researchgate.net. L-lactaldehyde is also a significant branch point; under aerobic conditions, it is typically oxidized to L-lactate, while under anaerobic conditions, it can be reduced to L-1,2-propanediol nih.gov.
Engineered Microbial Strains for this compound Accumulation
Metabolic engineering offers a promising strategy for optimizing the microbial production of this compound and its derivatives nih.govmdpi.com. By manipulating the genetic and regulatory processes within microorganisms, it is possible to enhance the flux through specific metabolic pathways. For example, in silico modeling has been used to investigate the metabolic capabilities of Pseudomonas putida for producing rhamnolipids, which require L-rhamnose as a precursor nih.gov. Similar strategies could be employed to engineer strains for the overproduction and accumulation of this compound. This could involve overexpressing key enzymes like L-rhamnose dehydrogenase while deleting or downregulating genes for downstream enzymes such as this compound dehydratase. While specific examples of strains engineered solely for this compound accumulation are not yet prominent, the principles of metabolic engineering are well-established for producing related compounds, indicating the feasibility of this approach dntb.gov.ua.
Applications of this compound-Related Enzymes in Industrial Processes
The enzymes involved in the L-rhamnose metabolic pathway, including those that produce and consume this compound, have significant potential in various industrial applications nih.govnih.gov.
α-L-Rhamnosidases : These enzymes cleave terminal L-rhamnose residues from a wide range of natural glycosides. Their applications are diverse, including the debittering of citrus fruit juices (by removing rhamnose from bitter flavonoids like naringin), enhancement of wine aromas (by releasing volatile terpenes from their glycosidic precursors), and the synthesis of valuable chemical compounds elpoli.edu.comdpi.com.
L-Rhamnose Isomerase : This enzyme catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose. It has attracted considerable attention for its potential in the enzymatic production of various rare sugars, which are high-value products for the food and pharmaceutical industries researchgate.net.
Other Biocatalysts : Enzymes such as lipases can be used for the enzymatic synthesis of rhamnose esters, which have potential applications as biosurfactants or emulsifiers mdpi.com. Furthermore, α-L-rhamnosidases can be used in reverse hydrolysis reactions to synthesize novel rhamnose-containing chemicals with potential bioactivities plos.orgplos.orgresearchgate.net.
The use of these enzymes in biocatalysis is aligned with the principles of green chemistry, offering specific and efficient chemical transformations under mild, environmentally friendly conditions.
Data Tables
Table 1: Key Enzymes in the Non-Phosphorylative L-Rhamnose Metabolic Pathway
| Enzyme | Abbreviation | Function | Reaction Catalyzed |
|---|---|---|---|
| L-Rhamnose 1-dehydrogenase | LRA1 | Oxidation | L-Rhamnose → L-Rhamnono-γ-lactone |
| L-Rhamnono-γ-lactonase | LRA2 | Hydrolysis | L-Rhamnono-γ-lactone → this compound |
| This compound dehydratase | LRA3 / RhamD | Dehydration | This compound → 2-Keto-3-deoxy-L-rhamnonate (L-KDR) |
| L-KDR aldolase | LRA4 | Aldol Cleavage | 2-Keto-3-deoxy-L-rhamnonate → Pyruvate + L-Lactaldehyde |
Table 2: Industrial Applications of this compound-Related Enzymes
| Enzyme | Industrial Sector | Application |
|---|---|---|
| α-L-Rhamnosidase | Food & Beverage | Debittering of citrus juices, enhancement of wine aromas |
| α-L-Rhamnosidase | Pharmaceutical | Synthesis of bioactive compounds |
| L-Rhamnose Isomerase | Food & Chemical | Production of rare sugars (e.g., L-rhamnulose) |
| Lipase | Chemical | Synthesis of rhamnose-based biosurfactants and esters |
Alpha-L-Rhamnosidase in Food and Beverage Applications
Alpha-L-rhamnosidase (EC 3.2.1.40) is a key enzyme that cleaves terminal α-L-rhamnose residues from a variety of natural glycosides. oup.com This catalytic activity is of significant interest to the food and beverage industries, primarily for debittering citrus juices and enhancing the aromatic profile of wines and other beverages. nih.govelpoli.edu.co
Debittering of Citrus Juices:
The bitterness in citrus juices, such as orange and grapefruit juice, is often attributed to the presence of the flavonoid glycoside naringin. oup.comeacce.org.ma Treatment with alpha-L-rhamnosidase specifically hydrolyzes naringin into prunin and L-rhamnose. oup.commisciwriters.com Prunin is significantly less bitter than naringin, leading to a more palatable juice without the need for dilution or the addition of masking agents. oup.com This enzymatic approach is favored because of its specificity, which ensures that other desirable components of the juice remain unaltered. oup.com Fungal alpha-L-rhamnosidases, particularly from Aspergillus species, are widely used for this application due to their effectiveness at the acidic pH of fruit juices. researchgate.net
| Enzyme Source | Application | Effect on Bitter Compound | Reference |
| Aspergillus awamori | Debittering of orange juice | Hydrolyzes naringin to the less bitter prunin. | oup.com |
| Aspergillus niger | Debittering of citrus juices | Removes the bitter taste of naringin. | nih.gov |
| Bacillus sp. GL1 | Debittering agent for citrus fruit | Releases rhamnose from the plant glycoside naringin. | acs.org |
Enhancement of Wine and Juice Aroma:
In winemaking and juice production, many important aroma compounds, such as terpenes, are present as non-volatile glycosides. frontiersin.org These aroma precursors can be hydrolyzed by a sequence of enzymes to release the volatile and aromatic aglycones. frontiersin.org Alpha-L-rhamnosidase plays a crucial role in this process when the aroma compounds are linked to a disaccharide containing rhamnose. frontiersin.org By cleaving the terminal rhamnose, it allows other enzymes, like β-glucosidase, to act on the glucose-bound aroma compound, thereby enhancing the floral and fruity notes of the final product. frontiersin.orgmdpi.com This enzymatic treatment can lead to a more complex and desirable aroma profile in wines and other beverages. researchgate.netresearchgate.net
| Enzyme Treatment | Beverage | Aromatic Compounds Released | Effect on Aroma | Reference |
| Alpha-L-rhamnosidase and β-glucosidase | Wine | Terpenes, C13-norisoprenoids, alcohols | Enhancement of floral, fruity, citrus, and woody notes. | mdpi.com |
| Commercial glycosidases (containing alpha-L-rhamnosidase) | Grape and cherry juice | Terpenes, C13-norisoprenoids, higher alcohols, esters | Release of a variety of aromatic precursors for intense and complex aromas. | nih.gov |
Potential in Bioremediation Strategies
The microbial metabolism of rhamnose is also relevant to environmental bioremediation, particularly through the production of rhamnolipids. Rhamnolipids are a class of biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. battelle.org These molecules consist of one or two L-rhamnose units linked to β-hydroxy fatty acids.
Rhamnolipids have shown significant promise in the bioremediation of soils and water contaminated with hydrocarbons, such as those from oil spills. spe.orgonepetro.orgonepetro.org Their surfactant properties allow them to increase the surface area and bioavailability of hydrophobic pollutants that are otherwise poorly accessible to degrading microorganisms. battelle.org By emulsifying the hydrocarbons, rhamnolipids facilitate their uptake and metabolism by indigenous soil bacteria. battelle.orgresearchgate.net
The use of rhamnolipids offers a more environmentally friendly alternative to synthetic surfactants, which can have their own ecotoxicological impacts. battelle.org Rhamnolipids are biodegradable and have low toxicity, making them a sustainable option for environmental cleanup. battelle.orgresearchgate.net Studies have demonstrated that the application of rhamnolipids can enhance the degradation rate of petroleum hydrocarbons in contaminated soil, promoting the growth of hydrocarbon-degrading bacteria. onepetro.orgonepetro.org
| Bioremediation Application | Contaminant | Mechanism of Action | Key Findings | Reference |
| Petroleum-contaminated soil | Hydrocarbons | Enhanced bioavailability of hydrocarbons to indigenous microorganisms. | Application of rhamnolipids increased the activity of hydrocarbon-degrading bacteria. | onepetro.orgonepetro.org |
| Organic pollutants | Hydrophobic organic compounds | Solubilization and emulsification of pollutants. | Rhamnolipids are effective in the biodegradation of organic pollutants and can also act as flushing agents. | researchgate.net |
Exploration of this compound Metabolism for Novel Biocatalysts
The metabolic pathways that degrade L-rhamnose, and specifically involve this compound, are a source of novel enzymes with potential as biocatalysts. In some bacteria, an alternative, nonphosphorylative pathway for L-rhamnose catabolism exists. frontiersin.orgnih.gov This pathway proceeds through the oxidation of L-rhamnose to L-rhamnono-1,4-lactone, which is then hydrolyzed to this compound. nih.gov
Subsequent enzymatic reactions convert this compound into key metabolic intermediates. The key enzymes in this pathway include:
L-rhamnose-1-dehydrogenase: Catalyzes the initial oxidation of L-rhamnose. nih.gov
L-rhamnono-γ-lactonase: Hydrolyzes the lactone to this compound. nih.gov
This compound dehydratase: Dehydrates this compound to 2-keto-3-deoxy-L-rhamnonate. nih.govwikipedia.orgnih.gov
L-2-keto-3-deoxyrhamnonate aldolase: Cleaves the product of the dehydratase reaction into pyruvate and L-lactaldehyde. nih.gov
These enzymes represent a toolkit of potential biocatalysts for various synthetic applications. For example, dehydrogenases and dehydratases from this pathway could be employed in the stereospecific synthesis of specialty chemicals and pharmaceutical intermediates. The study of these enzymes and their catalytic mechanisms opens avenues for the development of novel and efficient biocatalytic processes. The production of this compound itself via biotransformation using resting cells of bacteria like Pseudomonas taetrolens has also been explored, showcasing the potential for microbial conversion of L-rhamnose into valuable chemical building blocks. researchgate.net
| Enzyme | Reaction Catalyzed | Potential Application | Reference |
| L-rhamnose-1-dehydrogenase | L-rhamnose + NAD(P)+ → L-rhamnono-1,4-lactone + NAD(P)H + H+ | Biocatalytic oxidation of aldose sugars. | nih.gov |
| This compound dehydratase | This compound → 2-dehydro-3-deoxy-L-rhamnonate + H2O | Stereospecific dehydration reactions in organic synthesis. | wikipedia.orgnih.gov |
| L-2-keto-3-deoxyrhamnonate aldolase | L-2-keto-3-deoxyrhamnonate → Pyruvate + L-lactaldehyde | Carbon-carbon bond formation or cleavage in synthetic chemistry. | nih.gov |
Advanced Methodologies and Research Approaches in L Rhamnonate Studies
Molecular Genetic Techniques for Pathway Elucidation
Classical genetic techniques, including gene deletion and complementation, alongside heterologous gene expression, have been fundamental in dissecting the L-rhamnonate metabolic pathway. These approaches allow for the functional characterization of specific genes and the enzymes they encode.
Gene Deletion and Complementation Studies
The targeted removal of a gene (deletion or knockout) and the subsequent restoration of its function (complementation) are powerful tools to establish a direct link between a gene and its role in a metabolic pathway. In the context of this compound, such studies have been crucial in identifying the genes essential for L-rhamnose utilization.
In the filamentous fungus Aspergillus niger, deletion of the genes lraA, lraB, and lraC—encoding L-rhamnose dehydrogenase, L-rhamnono-γ-lactonase, and this compound dehydratase, respectively—resulted in an inability or reduced ability to grow on L-rhamnose as the sole carbon source. ebi.ac.ukresearchgate.net Specifically, deletion of lraC led to no growth on this compound, confirming its role in the dehydration of this compound. researchgate.net Complementation of these knockout strains with the functional gene restored the wild-type phenotype, confirming the specific function of these genes in the pathway. ebi.ac.ukplos.org Similarly, in Aspergillus nidulans, deletion of lraA was shown to impair growth on L-rhamnose. mdpi.comwur.nl
In the bacterium Listeria monocytogenes, the deletion of the transcription factor gene lmo0753 resulted in the loss of L-rhamnose utilization in the EGDe strain, highlighting its regulatory role in the pathway. nih.gov Complementation of this mutant restored the ability to metabolize L-rhamnose. nih.gov These studies collectively demonstrate the indispensability of specific genes for the catabolism of L-rhamnose, where this compound is a key intermediate.
| Gene | Organism | Function | Deletion Phenotype | Reference |
|---|---|---|---|---|
| lraA | Aspergillus niger | L-rhamnose dehydrogenase | Inability to grow on L-rhamnose. | ebi.ac.ukresearchgate.net |
| lraB | Aspergillus niger | L-rhamnono-γ-lactonase | Reduced growth on this compound. | researchgate.net |
| lraC | Aspergillus niger | This compound dehydratase | No growth on this compound. | researchgate.net |
| lkaA | Aspergillus niger | L-2-keto-3-deoxyrhamnonate aldolase (B8822740) | Impaired growth on L-rhamnose. | researchgate.net |
| lraA (AN4186) | Aspergillus nidulans | L-rhamnose dehydrogenase | Severely impaired growth on L-rhamnose. | mdpi.comwur.nl |
| lmo0753 | Listeria monocytogenes EGDe | Transcription factor | Loss of L-rhamnose utilization. | nih.gov |
Heterologous Gene Expression Systems
Expressing genes in a foreign host (heterologous expression) is a widely used strategy to produce and characterize enzymes when the native organism is difficult to culture or when purification from the native host is challenging. This approach has been instrumental in confirming the enzymatic functions of proteins in the this compound pathway.
For instance, the this compound dehydratase (Lra3p) from Scheffersomyces stipitis was successfully expressed in Saccharomyces cerevisiae. plos.orgbiorxiv.org The heterologously produced enzyme was then characterized, and its kinetic constants were estimated, confirming its activity with this compound. plos.orgbiorxiv.org Similarly, the L-rhamnose dehydrogenase from A. niger was heterologously produced in Escherichia coli to study its substrate specificity. mdpi.com This technique has also been applied in engineering metabolic pathways in non-native hosts. For example, there have been numerous efforts to express rhamnolipid biosynthesis genes, which utilize dTDP-L-rhamnose (a derivative of the L-rhamnose pathway), in hosts like E. coli and Pseudomonas putida.
| Gene/Enzyme | Source Organism | Heterologous Host | Purpose of Expression | Reference |
|---|---|---|---|---|
| This compound dehydratase (Lra3p) | Scheffersomyces stipitis | Saccharomyces cerevisiae | Biochemical characterization and kinetic analysis. | plos.orgbiorxiv.org |
| L-rhamnose dehydrogenase (LraA) | Aspergillus niger | Escherichia coli | Substrate specificity analysis. | mdpi.com |
| rhlAB operon (for rhamnolipid biosynthesis) | Pseudomonas aeruginosa | Escherichia coli | Confirmation of rhamnosyltransferase activity. | |
| L-rhamnose catabolism genes (LRA1, LRA2, LRA3, LRA4) | Pichia pastoris | Not specified (promoter studies) | Characterization of rhamnose-inducible promoters. |
"Omics" Technologies for Systems-Level Understanding
The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of metabolic pathways by providing a global view of molecular changes under specific conditions. These approaches offer a systems-level understanding of how the this compound pathway is regulated and integrated with other cellular processes.
RNA Sequencing (RNA-seq) for Transcriptomic Profiling
RNA sequencing (RNA-seq) allows for the comprehensive analysis of the transcriptome, the complete set of RNA transcripts, in a given organism at a specific time. In the context of this compound metabolism, RNA-seq has been used to identify genes that are differentially expressed in the presence of L-rhamnose, the precursor to this compound.
In Aspergillus species, transcriptome analysis has shown that the genes involved in L-rhamnose catabolism, including those responsible for the conversion of this compound, are significantly upregulated when L-rhamnose is the carbon source. plos.orgbiorxiv.org For example, in A. nidulans, the expression of genes encoding L-rhamnose dehydrogenase (lraA), L-rhamnono-γ-lactonase, and this compound dehydratase were all shown to be induced by L-rhamnose. In Listeria monocytogenes, RNA-seq analysis of a mutant lacking the lmo0753 transcription factor revealed downregulation of genes related to rhamnose metabolism, providing further evidence for its regulatory role. nih.gov These transcriptomic studies not only confirm the involvement of predicted genes but also help in the discovery of novel genes and regulatory elements associated with the pathway.
| Organism | Condition | Key Transcriptomic Findings | Reference |
|---|---|---|---|
| Scheffersomyces stipitis | Growth on L-rhamnose | Upregulation of all catabolic genes in the L-rhamnose pathway cluster. | plos.orgbiorxiv.org |
| Aspergillus nidulans | Growth on L-rhamnose | Co-expression of L-rhamnose catabolic genes with α-L-rhamnosidase genes. | |
| Listeria monocytogenes EGDe (Δlmo0753 mutant) | Growth in L-rhamnose medium | Downregulation of genes related to rhamnose metabolism. | nih.gov |
| Aspergillus niger | Growth on L-rhamnose vs. This compound | Expression analysis in deletion mutants to identify the inducer of the pathway regulator RhaR. | researchgate.net |
Proteomics for Enzyme Expression and Localization
Proteomics, the large-scale study of proteins, provides critical information on enzyme expression levels and their subcellular localization. In the study of this compound metabolism, proteomics has been employed to identify and quantify the proteins involved in the pathway.
A comparative plasmalemma proteomic analysis in A. niger led to the identification of a candidate L-rhamnose transporter, RhtA. In Listeria monocytogenes, proteomics confirmed the expression of bacterial microcompartment shell proteins and enzymes involved in rhamnose metabolism under anaerobic conditions, suggesting a specialized mechanism for processing L-rhamnose-derived intermediates. Furthermore, a comparative proteomic study of tea plants (Camellia sinensis) identified a protein predicted to be a 2-keto-3-deoxy-l-rhamnonate aldolase-like protein, which is the enzyme that cleaves the product of the this compound dehydratase reaction.
| Protein Identified | Organism | Proteomic Approach | Key Findings | Reference |
|---|---|---|---|---|
| RhtA (L-rhamnose transporter) | Aspergillus niger | Comparative plasmalemma proteomics | Identification of a novel L-rhamnose transporter. | |
| Pdu BMC shell proteins and enzymes | Listeria monocytogenes | Whole-cell proteomics | Expression of microcompartment proteins during anaerobic growth on rhamnose. | |
| 2-keto-3-deoxy-l-rhamnonate aldolase-like protein | Camellia sinensis (Tea Plant) | iTRAQ-based comparative proteomics | Differential expression during leaf development. | |
| This compound dehydratase (RhamD) | Klebsiella pneumoniae | Comparative proteomics | Differential expression between classic and hypervirulent isolates. |
Metabolomics for Pathway Intermediates and Products
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. This technique is exceptionally well-suited for studying metabolic pathways by directly detecting and quantifying intermediates and end products.
Untargeted metabolomics has been successfully used to identify key intermediates in the this compound pathway in various contexts. For example, in a study of groundwater microbial communities, both L-rhamnose and its degradation product, 2-dehydro-3-deoxy-L-rhamnonate, were putatively identified, indicating active L-rhamnose metabolism in that environment. In another study on cherry tomatoes, 2-dehydro-3-deoxy-L-rhamnonate was identified as one of the metabolites that varied during fruit ripening. An integrated metabolome and proteome analysis of cotton plants under stress from mirid bug feeding showed an upregulation of this compound. These findings underscore the power of metabolomics to confirm the presence and flux of intermediates like this compound in complex biological systems.
| Metabolite(s) Identified | Sample Type/Organism | Metabolomic Approach | Significance of Finding | Reference |
|---|---|---|---|---|
| This compound | Cotton (Gossypium) | Integrated metabolome and proteome analysis | Upregulated in response to insect feeding stress. | |
| 2-dehydro-3-deoxy-L-rhamnonate | Groundwater | Untargeted exometabolomics | Indicates active microbial L-rhamnose degradation pathway. | |
| 2-dehydro-3-deoxy-L-rhamnonate | Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Untargeted metabolomics | Metabolite levels change during fruit ripening. |
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the flow of metabolites through a metabolic network. In the context of this compound studies, MFA helps to understand the in vivo dynamics of L-rhamnose catabolism and the efficiency of its conversion to downstream products like pyruvate (B1213749) and L-lactaldehyde. frontiersin.orgresearchgate.net By using isotope-labeled substrates (e.g., ¹³C-labeled L-rhamnose), researchers can trace the path of carbon atoms through the metabolic pathway, providing a quantitative map of metabolic fluxes.
This analysis is crucial for identifying potential bottlenecks in the pathway, understanding the distribution of carbon at key branch points, and for the rational engineering of microorganisms for enhanced production of desired compounds. For instance, MFA can reveal the relative flux through the this compound pathway versus competing pathways, guiding strategies to redirect metabolic flow towards a specific product.
Table 1: Illustrative Metabolic Flux Analysis Data for L-Rhamnose Catabolism
| Metabolic Pathway | Relative Flux (%) | Key Enzyme | Organism |
| This compound Pathway | 70% | This compound Dehydratase | Escherichia coli |
| Pentose Phosphate (B84403) Pathway | 20% | Glucose-6-phosphate dehydrogenase | Escherichia coli |
| Glycolysis | 10% | Phosphofructokinase | Escherichia coli |
Note: The data in this table is illustrative and intended to represent the type of information obtained from MFA studies.
Advanced Analytical Techniques for Compound and Enzyme Characterization
The accurate identification and quantification of this compound and the characterization of the enzymes involved in its metabolism are fundamental to research in this field. Several advanced analytical techniques are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and other related sugar acids from complex biological mixtures. researchgate.netresearchgate.nettandfonline.com The method's high resolution and sensitivity allow for the precise measurement of substrate consumption and product formation in enzymatic assays and fermentation broths. nih.govnih.gov
For the analysis of this compound, reversed-phase columns are often used with aqueous mobile phases, sometimes with derivatization to enhance detection. nih.govnih.gov UV detectors are commonly employed, particularly if the compounds are derivatized with a UV-absorbing tag. nih.gov
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 reversed-phase (4.6 mm x 250 mm, 5 µm) tandfonline.com |
| Mobile Phase | Acetonitrile:Water gradient nih.gov |
| Flow Rate | 1.2 mL/min tandfonline.com |
| Detection | UV at 265 nm (after derivatization) nih.gov |
| Column Temperature | 40°C tandfonline.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise chemical structure of molecules. In the study of this compound, ¹H and ¹³C NMR are used to confirm its identity and stereochemistry, which is crucial for distinguishing it from other sugar isomers. researchgate.netresearchgate.net For example, the completion of the enzymatic conversion of L-rhamnose to 2-keto-3-deoxy-L-rhamnonate can be verified using ¹H NMR. nih.gov The structural analysis of intermediates and products is essential for confirming the proposed reaction mechanisms of the enzymes in the this compound pathway. mdpi.comacs.org
Understanding the catalytic efficiency of enzymes is central to studying metabolic pathways. Enzyme activity assays for the this compound pathway are typically performed spectrophotometrically by monitoring the change in absorbance of a substrate or product over time. nih.govoup.com For instance, the activity of this compound dehydratase can be coupled to another enzyme, like lactate (B86563) dehydrogenase, where the consumption of NADH is measured at 340 nm. nih.gov
Table 3: Kinetic Parameters of this compound Dehydratase from Escherichia coli
| Substrate | Kм (mM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |
| This compound | 0.15 uniprot.org | 10.5 | 70,000 |
| L-Mannuronate | 0.15 uniprot.org | 1.0 | 6,667 |
| L-Lyxonate | 2.0 uniprot.org | 2.0 | 1,000 |
Data sourced from studies on E. coli this compound dehydratase. uniprot.org
Structural Biology Approaches
Elucidating the three-dimensional structures of the enzymes involved in this compound metabolism provides invaluable insights into their catalytic mechanisms and substrate specificity.
X-ray crystallography is the primary technique used to determine the high-resolution, three-dimensional structures of proteins. For the this compound pathway, the crystal structures of enzymes like this compound dehydratase from Escherichia coli and Salmonella typhimurium have been solved. nih.govacs.orgnih.gov These structures reveal the intricate architecture of the enzyme, including the N-terminal capping domain and a C-terminal catalytic barrel domain, which is a common feature of the enolase superfamily to which this compound dehydratase belongs. nih.govacs.org
The structural data allows for the identification of key amino acid residues in the active site that are responsible for binding the substrate and the essential Mg²⁺ cofactor, as well as those that act as acid/base catalysts in the dehydration reaction. nih.govacs.orgnih.gov This detailed structural information is crucial for understanding the enzyme's mechanism at a molecular level and for guiding protein engineering efforts to alter substrate specificity or enhance catalytic activity.
Table 4: Crystallographic Data for this compound Dehydratase from Salmonella typhimurium
| Parameter | Value |
| PDB Code | 2QFE |
| Resolution (Å) | 1.80 |
| Space Group | F432 |
| Unit Cell Dimensions (Å) | a=214.5, b=214.5, c=214.5 |
| Contents of Asymmetric Unit | 2 molecules |
Data corresponds to the structure of S. typhimurium this compound dehydratase with Mg²⁺. nih.gov
Rational Enzyme Engineering Based on Structural Insights
Rational enzyme engineering is a powerful strategy that relies on detailed knowledge of a protein's three-dimensional structure and its catalytic mechanism to introduce targeted modifications. nih.gov This structure-guided approach aims to enhance specific enzymatic properties such as activity, stability, and substrate specificity. nih.gov In the context of the this compound pathway, several key enzymes have been the subject of such engineering efforts, with structural analyses providing the blueprint for targeted mutagenesis.
A prominent example is the engineering of this compound dehydratase (RhamD), an enzyme from the enolase superfamily that catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-L-rhamnonate. ontosight.aiacs.org Crystal structures of RhamD from Escherichia coli and Salmonella typhimurium have revealed the architecture of the active site. acs.org These studies identified His-329 as a key catalytic residue, functioning as a general acid to facilitate the dehydration reaction. acs.org This structural insight is fundamental for any rational design aimed at altering the enzyme's catalytic efficiency or substrate preference.
Another critical enzyme in the pathway, L-2-keto-3-deoxyrhamnonate aldolase (also known as YfaU in E. coli), has been engineered for improved thermostability and altered substrate scope. acs.org YfaU is a class II pyruvate aldolase involved in the cleavage of 2-keto-3-deoxy-L-rhamnonate. researcher.life Rational design, guided by structural data, led to the creation of thermostable variants. For instance, the single mutation Q107R resulted in a significant increase in the melting temperature (Tm) by 8.9 °C and a 16-fold improvement in half-life at 60 °C, without substantially altering the kinetic parameters. acs.org This demonstrates how structural insights can guide the selection of mutation sites to enhance stability while preserving catalytic function.
Furthermore, structural comparisons between related enzymes have been instrumental in understanding and engineering substrate specificity. The crystal structure of L-2-keto-3-deoxyrhamnonate 4-dehydrogenase (L-KDRDH) from Herbaspirillum huttiense was solved to elucidate its stereospecificity compared to the related L-2-keto-3-deoxyfuconate dehydrogenase (L-KDFDH). researcher.lifeoup.com Structural analysis revealed that Asn151 and Arg247 are key residues for interacting with the L-KDR substrate. researcher.lifeoup.com This type of detailed structural information allows for the rational engineering of the substrate-binding pocket to potentially accept novel substrates or alter product profiles. Similarly, the crystal structure of 2,4-diketo-3-deoxy-L-rhamnonate (L-DKDR) hydrolase (LRA6) from Sphingomonas sp. provided insights into its catalytic mechanism and substrate specificity, identifying a critical glutamate-histidine dyad for catalysis. nih.gov
These examples underscore the power of using high-resolution structural data to make precise, informed changes to enzyme structures, thereby tailoring their functions for specific biotechnological applications.
Table 1: Examples of Rationally Engineered Enzymes in the this compound Pathway
| Enzyme | Organism | Engineering Goal | Key Mutation(s) | Outcome | Reference(s) |
| L-2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) | Escherichia coli | Increased Thermostability | Q107R | Tm increased by 8.9 °C; 16-fold longer half-life at 60 °C | acs.org |
| L-2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) | Escherichia coli | Altered Substrate Specificity | W23V/L216A | Efficiently converted larger pyruvate analogs | acs.org |
| This compound dehydratase (RhamD) | E. coli / S. typhimurium | Mechanistic Understanding | His-329 | Identified as key general acid catalyst | acs.org |
In vitro and In vivo Pathway Reconstruction and Engineering
The reconstruction and engineering of the this compound metabolic pathway, both in cell-free systems (in vitro) and within living organisms (in vivo), are central to harnessing its potential for producing valuable biochemicals. These efforts range from assembling the entire catalytic cascade from purified components to genetically modifying microorganisms to control metabolic flux.
In vitro Reconstruction
In vivo Engineering and Reconstruction
In vivo engineering focuses on modifying the genetic makeup of host organisms to optimize the this compound pathway for specific purposes, such as the production of this compound itself or other derived chemicals.
A notable example of pathway engineering is the modification of the filamentous fungus Aspergillus niger. nih.gov By deleting the genes encoding key enzymes in the L-rhamnose catabolic pathway, researchers created a strain that could no longer consume L-rhamnose. nih.gov This engineered strain was then used in a consolidated bioprocess to hydrolyze biomass containing L-rhamnose and accumulate the sugar, effectively turning the organism into a factory for L-rhamnose extraction. nih.gov Functional analysis in A. niger through gene deletions of lraA (L-rhamnose dehydrogenase) and lraC (this compound dehydratase) has also been instrumental in identifying the true inducer of the pathway's regulatory system, which was found to be a downstream metabolite of this compound, likely 2-keto-3-L-deoxyrhamnonate. researchgate.netnih.gov
The yeast Pichia pastoris (now Komagataella phaffii) has also been engineered for applications related to the this compound pathway. The promoter of the this compound dehydratase gene (PLRA3) has been identified as a tightly regulated and strong promoter induced by L-rhamnose. mdpi.com This promoter has been harnessed to drive the expression of foreign proteins, making it a valuable tool for metabolic engineering. mdpi.com Similar work in the yeast Ogataea polymorpha has characterized the promoters of the this compound dehydratase (PLRA3) and L-2-keto-3-deoxyrhamnonate aldolase (PLRA4) genes for use in constructing fine-tuned biosynthetic pathways. nih.gov
Furthermore, whole-cell biotransformation has been successfully applied for the production of this compound. Resting cells of Pseudomonas taetrolens have been used to convert L-rhamnose into L-rhamnonic acid (this compound) with high efficiency, achieving a conversion rate of 90% under optimized conditions. researchgate.net This demonstrates a practical in vivo application of the pathway for synthesizing the target compound.
These combined in vitro and in vivo approaches provide a comprehensive toolkit for dissecting, reconstructing, and optimizing the this compound pathway for biotechnological innovation.
Table 2: Examples of In vitro and In vivo Pathway Engineering for this compound Studies
| Approach | Organism/System | Engineering Strategy | Key Finding / Outcome | Reference(s) |
| In vivo | Aspergillus niger | Deletion of L-rhamnose catabolic pathway genes | Accumulation of L-rhamnose from biomass | nih.gov |
| In vivo | Pseudomonas taetrolens | Whole-cell biotransformation | 90% conversion of L-rhamnose to this compound | researchgate.net |
| In vivo | Pichia pastoris | Utilization of PLRA3 promoter | Efficiently drove foreign protein production | mdpi.com |
| In vivo | Ogataea polymorpha | Characterization of PLRA3 and PLRA4 promoters | Enriched the toolkit of inducible promoters for metabolic engineering | nih.gov |
| In vitro | Purified Enzymes | Reconstitution of non-phosphorylative pathway | Confirmed enzyme functions and identified intermediates | researcher.life |
| In vitro | Recombinant Protein (RhaEW) | Enzymatic assay with purified protein | Validated dual L-rhamnulose-phosphate aldolase and L-lactaldehyde dehydrogenase activity | frontiersin.orgnih.gov |
Q & A
Q. How can isotopic labeling improve tracking of this compound flux in metabolic networks?
- Methodological Answer : Use <sup>13</sup>C-labeled L-rhamnose to trace carbon flow through this compound intermediates. Analyze labeling patterns via GC-MS or FTICR-MS. Combine with kinetic flux profiling to quantify pathway activity in vivo .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
